An In-depth Technical Guide to 4-Cyclohexylbutyric Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Cyclohexylbutyric Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Cyclohexylbutyric acid (4-CHBA), a saturated fatty acid derivative with significant utility in chemical synthesis and biomedical research. We delve into its fundamental chemical and physical properties, spectroscopic profile, and established methods for its synthesis and purification. The guide highlights its role as a versatile chemical intermediate, particularly in the synthesis of complex molecules and functional polymers. This paper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound's characteristics and applications.
Introduction
4-Cyclohexylbutyric acid, also known by its IUPAC name 4-cyclohexylbutanoic acid, is a carboxylic acid featuring a cyclohexane ring attached to a butyric acid tail. This unique structure, combining a non-polar cycloalkane group with a polar carboxylic acid function, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. Its applications range from its use in microbial growth studies to its role as a precursor in the synthesis of pharmacologically active agents and specialty polymers.[1][2] This guide offers an in-depth exploration of its molecular identity, physical characteristics, spectroscopic signature, chemical behavior, and practical applications, grounded in authoritative data to support research and development endeavors.
Molecular Structure and Chemical Identity
The structural foundation of 4-Cyclohexylbutyric acid is a cyclohexane ring linked to the terminal carbon of a four-carbon aliphatic chain, which is terminated by a carboxyl group. This structure is unambiguously identified by a unique set of chemical identifiers.
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Synonyms: Cyclohexanebutyric acid, 4-Cyclohexanebutyric acid[4][5]
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Canonical SMILES: C1CCC(CC1)CCCC(=O)O[4]
Caption: Chemical structure of 4-Cyclohexylbutyric acid (C₁₀H₁₈O₂).
Physicochemical Properties
The physical properties of 4-Cyclohexylbutyric acid are critical for its handling, storage, and application in various experimental setups. The data presented below are compiled from chemical supplier specifications and databases.
| Property | Value | Source |
| Physical State | White or colorless to light yellow powder, lump, or clear liquid. Solid at 20°C. | [5] |
| Melting Point | 30-32 °C (lit.) | [1] |
| Purity | >98.0% (by GC and Neutralization titration) | [5] |
| Storage Temperature | Room temperature; recommended cool, dark place (<15°C). | [5] |
| Special Conditions | Store under inert gas; compound is air sensitive. | [5] |
Spectroscopic Profile
Structural elucidation and purity assessment of 4-Cyclohexylbutyric acid rely heavily on spectroscopic techniques. Understanding its characteristic spectral features is paramount for any researcher working with this compound.
Caption: Workflow for the structural elucidation of 4-Cyclohexylbutyric acid.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the protons of the cyclohexane ring and the methylene groups of the butyric acid chain. A triplet around 2.2-2.4 ppm would correspond to the methylene group alpha to the carboxyl group. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[7]
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons in the cyclohexane ring and the butyric acid chain. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180 ppm. The remaining aliphatic carbons would resonate in the upfield region (approx. 25-40 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent features. A very broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[4]
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Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z ratio of 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the aliphatic chain and cyclohexane ring.
Synthesis and Purification
While specific, detailed synthetic routes are often proprietary or described within the context of more complex syntheses, 4-Cyclohexylbutyric acid serves as a crucial intermediate. For instance, its derivatives are key starting materials in the multi-step synthesis of optically active (2R,3S)-cyclohexylnorstatine, a component of renin inhibitors used as therapeutic agents for hypertension.[8] The synthesis process described in patent literature involves the enantioselective hydrogenation of a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, highlighting the importance of the core 4-cyclohexylbutyric acid structure.[8]
Experimental Protocol: Purification
For many applications, the commercial product requires further purification to meet stringent purity standards. A common and effective method involves distillation followed by recrystallization.
Objective: To obtain high-purity 4-Cyclohexylbutyric acid.
Methodology:
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Distillation: Place the crude 4-Cyclohexylbutyric acid in a round-bottom flask equipped for vacuum distillation. Use of a Vigreux column is recommended to improve separation efficiency.[1]
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Fraction Collection: Heat the flask under reduced pressure. Collect the distillate fraction that corresponds to the boiling point of 4-Cyclohexylbutyric acid.
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Recrystallization: Dissolve the crystalline distillate in a minimal amount of hot petroleum ether. The choice of petroleum ether is based on its ability to dissolve the compound at high temperatures but not at low temperatures, allowing for crystallization upon cooling.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of crystals.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to remove any residual solvent.
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Validation: Confirm the purity of the final product using the spectroscopic methods described in Section 4.0 and by measuring its melting point.
Chemical Reactivity and Derivatives
The reactivity of 4-Cyclohexylbutyric acid is dominated by its carboxyl group, which can undergo typical reactions such as esterification, amide formation, and reduction.
Reduction to 4-Cyclohexyl-1-butanol
A key reaction is the reduction of the carboxylic acid to the corresponding primary alcohol, 4-cyclohexyl-1-butanol. This transformation is a valuable step for creating other functionalized derivatives.
Caption: Reduction of 4-Cyclohexylbutyric acid to 4-cyclohexyl-1-butanol.
This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.[9] The resulting alcohol can be further functionalized, for example, through chloromethylation.[9]
Use in Biopolymer Production
4-Cyclohexylbutyric acid has been utilized in the production of polyhydroxyalkanoates (PHAs).[1][2] PHAs are biodegradable polyesters produced by microorganisms. By supplying 4-CHBA as a carbon source, bacteria can incorporate it into the polymer chain, creating specialty PHAs with modified properties, such as altered thermal and mechanical characteristics, conferred by the bulky cyclohexyl group.
Applications in Research and Development
The applications of 4-Cyclohexylbutyric acid are diverse, reflecting its utility as both a biological substrate and a synthetic precursor.
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Microbiology: It has been used as a substrate for the growth of specific bacterial strains, such as Arthrobacter sp. strain CA1.[1][2] Studying the metabolic pathways involved in its degradation can provide insights into microbial catabolism of cycloaliphatic compounds.
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Pharmaceutical Synthesis: As previously mentioned, derivatives of 4-Cyclohexylbutyric acid are critical intermediates in the synthesis of complex pharmaceutical agents. Its structural motif is incorporated into molecules like cyclohexylnorstatine, which are part of human renin inhibitors designed to treat hypertension.[8] This underscores its value in medicinal chemistry and drug development.
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Plant Growth Studies: In comparative studies with other cyclohexyl compounds, cyclohexylbutyric acid has been investigated for its ability to stimulate plant growth, although it was found to be less effective than analogues with shorter side chains like cyclohexanecarboxylic and cyclohexylacetic acids.[10]
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Butyric Acid Prodrug Research: While not a direct application, 4-CHBA is structurally related to butyric acid, a short-chain fatty acid with known biological effects, including the induction of cell differentiation and apoptosis, making it a compound of interest in cancer research.[11] Research into butyric acid derivatives and prodrugs for therapeutic use provides a broader context for the potential exploration of 4-CHBA and its derivatives in similar biological applications.[11]
Safety and Handling
Proper handling of 4-Cyclohexylbutyric acid is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the following precautions should be observed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
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Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors, mist, or gas.[12][14]
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Handling: Avoid contact with skin and eyes.[13] Avoid dust formation.[14] Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open flames.[13]
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Disposal: Dispose of the substance and its container through a licensed disposal company in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]
Conclusion
4-Cyclohexylbutyric acid is a compound of significant technical interest due to its well-defined chemical structure and versatile reactivity. Its physicochemical properties are thoroughly characterized, and its spectroscopic profile provides a reliable means for identification and quality control. While it serves as a valuable substrate in microbiological and biopolymer research, its most critical role is as a sophisticated building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The insights and protocols detailed in this guide provide a solid foundation for scientists and researchers to effectively utilize 4-Cyclohexylbutyric acid in their work.
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